molecular formula C20H24F3N3S B1228387 1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea

1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Cat. No. B1228387
M. Wt: 395.5 g/mol
InChI Key: RGERENBIMAVPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea is a member of thioureas.

Scientific Research Applications

Oxidation Studies

The compound has been involved in oxidation studies. For instance, 3,3-Dimethyl-1-phenyl-1.2.4-triazolidine-5-thione, a related compound, was oxidized to produce 2-phenylazo-2-propyl-isothiocyanate, which was further converted to thiocarbamates and substituted thioureas (Schanlt, 1974).

Metal Ion Detection

The compound has been used as a ligand for metal ion detection. A probe using a similar thiourea structure showed fluorescence enhancement upon exposure to chromium(III), suggesting potential applications in biological systems and metal ion detection (Xu et al., 2014).

Structural Analysis

In structural chemistry, aryl-substituted thiourea compounds, similar to the one , have shown intramolecular hydrogen bonds and varying basicity, as observed through NMR and IR spectroscopy (Lee, 2023).

Catalyst in Organic Synthesis

The compound or its analogs have been used as catalysts in organic synthesis. For instance, a thiourea with a dimethylamino group demonstrated efficiency in asymmetric Michael reactions, which is crucial in synthesizing compounds with high enantioselectivity (Okino et al., 2005).

Nonlinear Optical Properties

Thiourea derivatives have been studied for their nonlinear optical properties. A compound with a dimethylamino group showed potential for optical device applications, such as optical limiters, due to its distinct absorption behavior under different laser intensities (Rahulan et al., 2014).

Crystal Structure Determination

The compound's relatives have been synthesized and analyzed using X-ray crystallography and neutron powder diffraction, providing insights into molecular and crystal structures (Rybakov et al., 2001).

Fluorescence Detection

Similar thiourea derivatives have been used in the fluorescence detection of ions, demonstrating the potential for developing sensitive detection systems (Yang et al., 2014).

properties

Product Name

1-[3-(Dimethylamino)propyl]-1-(phenylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea

Molecular Formula

C20H24F3N3S

Molecular Weight

395.5 g/mol

IUPAC Name

1-benzyl-1-[3-(dimethylamino)propyl]-3-[3-(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C20H24F3N3S/c1-25(2)12-7-13-26(15-16-8-4-3-5-9-16)19(27)24-18-11-6-10-17(14-18)20(21,22)23/h3-6,8-11,14H,7,12-13,15H2,1-2H3,(H,24,27)

InChI Key

RGERENBIMAVPHU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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